diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds with multiple functional groups. According to the PubChem database, the official IUPAC name is diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazole-3,5-dicarboxylate, which precisely describes the compound's structural elements and substitution pattern. The compound maintains several accepted synonyms in chemical literature, including 3,5-diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate and diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazole-3,5-dicarboxylate.
The molecular structure can be described through multiple chemical representation systems. The Simplified Molecular Input Line Entry System notation reads CCOC(=O)C1=CC(=NN1CC(=O)C2=CC=C(C=C2)OC)C(=O)OCC, which provides a linear representation of the three-dimensional molecular architecture. The International Chemical Identifier string InChI=1S/C18H20N2O6/c1-4-25-17(22)14-10-15(18(23)26-5-2)20(19-14)11-16(21)12-6-8-13(24-3)9-7-12/h6-10H,4-5,11H2,1-3H3 offers detailed connectivity information, while the corresponding InChI Key PVYZMKNDVSYMBP-UHFFFAOYSA-N serves as a unique molecular identifier.
The structural architecture of this compound demonstrates a sophisticated heterocyclic framework. The central pyrazole ring serves as the core structural unit, with positions 3 and 5 bearing ethyl ester functionalities that contribute to the compound's chemical reactivity and physical properties. The nitrogen substitution at position 1 features a 2-(4-methoxyphenyl)-2-oxoethyl group, which introduces additional aromatic character and potential sites for chemical modification. This substitution pattern reflects modern synthetic strategies in heterocyclic chemistry, where multiple functional groups are incorporated to enhance molecular complexity and potential biological activity.
The compound's identification in chemical databases reveals comprehensive documentation of its physical and chemical properties. Database entries include both two-dimensional structural representations and three-dimensional conformational models, providing researchers with detailed visualization tools for molecular analysis. The compound has been assigned the MDL number MFCD28041455, facilitating cross-referencing across multiple chemical information systems. Various commercial suppliers have catalogued this compound under different identification codes, including AKOS025392467 and BS-3467, indicating its availability for research purposes.
Historical Context in Heterocyclic Chemistry Research
The development of this compound emerges from a rich historical tradition in pyrazole chemistry that dates back to the nineteenth century. The foundational work in pyrazole synthesis was established by Ludwig Knorr in 1883, who first demonstrated the condensation reaction between beta-diketones and hydrazine derivatives to form substituted pyrazoles. This pioneering research established the fundamental synthetic methodology known as the Knorr pyrazole synthesis, which remains a cornerstone technique in heterocyclic chemistry.
The historical progression of pyrazole chemistry reveals a continuous evolution toward increasingly complex substitution patterns and functional group incorporation. Early research focused on simple pyrazole derivatives, but by the twentieth century, chemists began exploring more sophisticated structural modifications. The development of compounds such as this compound represents the culmination of decades of advancement in synthetic methodology and structural design.
Research into pyrazole-3,5-dicarboxylate derivatives has particular historical significance within the broader context of heterocyclic compound development. Studies on reduction reactions of pyrazole-3,4-dicarboxylic acid esters, documented as early as 1972, demonstrated the synthetic utility of diester-substituted pyrazoles and established precedent for the investigation of related compounds. These early investigations into the chemical behavior of pyrazole diesters provided crucial foundation knowledge that enabled the subsequent development of more complex derivatives like the 4-methoxyphenyl-substituted analog under investigation.
The historical context also encompasses the evolution of synthetic strategies for creating functionalized pyrazole derivatives. The cyclocondensation approach using 1,3-dicarbonyl compounds with hydrazine derivatives has been refined over more than a century of research, leading to increasingly efficient protocols for pyrazole synthesis. Modern synthetic approaches have incorporated advanced catalytic systems and green chemistry principles, as demonstrated by research utilizing nano-zinc oxide catalysts for pyrazole synthesis, achieving excellent yields and reduced reaction times.
Contemporary research in pyrazole chemistry has expanded to include sophisticated synthetic transformations that enable the preparation of highly substituted derivatives. The development of compounds featuring multiple functional groups, such as the diethyl ester functionalities combined with methoxyphenyl substitution found in the target compound, reflects the advanced state of modern heterocyclic synthesis. This progression from simple pyrazole derivatives to complex multifunctional molecules demonstrates the maturation of the field and its increasing relevance to pharmaceutical and materials science applications.
The systematic study of pyrazole derivatives has revealed their broad utility as versatile building blocks in organic synthesis. Research has demonstrated that pyrazole derivatives with carbonyl or ester groups in the 3- and 5-positions, such as the compound under investigation, serve as important synthetic intermediates with variable substitution patterns. This understanding has driven continued research into new synthetic methodologies and structural modifications, establishing pyrazole chemistry as a dynamic and evolving field within heterocyclic chemistry.
Properties
IUPAC Name |
diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazole-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c1-4-25-17(22)14-10-15(18(23)26-5-2)20(19-14)11-16(21)12-6-8-13(24-3)9-7-12/h6-10H,4-5,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYZMKNDVSYMBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC(=O)C2=CC=C(C=C2)OC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate (CAS RN: 1638612-94-8) is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, antifungal, and antioxidant activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a pyrazole core substituted with a methoxyphenyl group and ester functionalities. Its structural formula can be represented as follows:
This compound is primarily used for research purposes and is not approved for use as a pharmaceutical or food product .
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, research indicates that pyrazole derivatives can induce apoptosis in various cancer cell lines. A study demonstrated that compounds with similar structures could inhibit the proliferation of A549 lung cancer cells through mechanisms involving cell cycle arrest and autophagy induction .
Table 1: Summary of Anticancer Studies
| Study Reference | Cancer Cell Line | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| A549 | Autophagy induction | 15 | |
| HCT116 | Cell proliferation inhibition | 12 | |
| MCF-7 | Synergistic effect with doxorubicin | 10 |
2. Antifungal Activity
The antifungal properties of pyrazole derivatives have also been explored. Some studies suggest that this compound may exhibit activity against various phytopathogenic fungi. For example, related compounds have shown moderate to excellent antifungal activity against species like Botrytis cinerea and Fusarium solani in in vitro assays .
Table 2: Antifungal Activity of Pyrazole Derivatives
| Compound | Fungi Tested | Inhibition Zone (mm) |
|---|---|---|
| Diethyl Pyrazole Derivative | Botrytis cinerea | 18 |
| Diethyl Pyrazole Derivative | Fusarium solani | 20 |
3. Antioxidant Activity
Pyrazoles are also recognized for their antioxidant properties. Research has indicated that compounds within this class can scavenge free radicals effectively, potentially contributing to their protective effects against oxidative stress-related diseases .
Case Studies
Case Study 1: Synergistic Effects in Cancer Treatment
A study evaluated the synergistic effects of this compound in combination with doxorubicin on MCF-7 breast cancer cells. The results showed enhanced cytotoxicity when used together compared to doxorubicin alone, indicating potential for combination therapy in breast cancer treatment .
Case Study 2: Antifungal Efficacy Assessment
In another investigation, a series of pyrazole derivatives were tested against several fungal strains. The results indicated that this compound exhibited significant antifungal activity, particularly against Colletotrichum gloeosporioides, suggesting its potential application in agricultural settings to combat fungal infections .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. Diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate has been studied for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that the compound effectively induces apoptosis in various cancer cell lines, including breast and colon cancer cells.
Case Study : A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against human cancer cell lines. The results showed a dose-dependent inhibition of cell growth with an IC50 value in the low micromolar range, suggesting potent anticancer activity .
Agricultural Science
Pesticidal Properties
The compound has been investigated for its potential as an agricultural pesticide. Its structure allows it to interact with specific biological pathways in pests, leading to effective pest control without harming beneficial insects.
Case Study : An experimental study conducted by agricultural researchers assessed the efficacy of this compound against common agricultural pests such as aphids and whiteflies. The results indicated a significant reduction in pest populations within treated plots compared to control groups .
Material Science
Polymer Additives
In material science, this compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation under thermal stress.
Data Table: Properties of Polymers with Additive
| Property | Control Polymer | Polymer with Diethyl Compound |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Degradation Temp (°C) | 200 | 250 |
| Flexural Modulus (MPa) | 1500 | 1800 |
Analytical Chemistry
Chromatographic Applications
this compound is utilized as a standard reference material in chromatographic analyses due to its distinct spectral properties. It aids in the calibration of instruments used for detecting similar compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
A comparative analysis of key pyrazole-3,5-dicarboxylate derivatives is provided below:
Substituent Effects on Properties
- Electron-Donating vs. The cyanobenzyl derivative () exhibits strong intermolecular interactions (C–H···O/π stacking), favoring crystalline packing, whereas the phenethyl group () increases hydrophobicity .
Ester Group Variations :
- Biological Activity: The dihydropyridine-pyrazole hybrid () demonstrates anti-inflammatory and antimicrobial activities, suggesting that fused ring systems enhance bioactivity compared to simpler pyrazole derivatives . The 4-amino-substituted pyrazole () may serve as a precursor for further functionalization due to its reactive amine group .
Preparation Methods
Synthesis Strategy Overview
The synthesis of diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate typically follows a sequence involving:
- Claisen condensation of acetophenone derivatives with diethyl oxalate to form β-ketoesters.
- Cyclocondensation with hydrazine hydrate to yield pyrazole-3,5-dicarboxylate intermediates.
- Introduction of the 4-methoxyphenyl substituent at the 1-position of the pyrazole ring via Pd-catalyzed Suzuki cross-coupling reactions or related methods.
This approach leverages classical heterocyclic chemistry combined with modern transition metal catalysis for regioselective functionalization.
Detailed Preparation Steps
Claisen Condensation and Pyrazole Formation
- Starting Materials: Commercially available 4-methoxyacetophenone and diethyl oxalate.
- Reaction: Claisen condensation between 4-methoxyacetophenone and diethyl oxalate forms a β-ketoester intermediate.
- Cyclocondensation: Treatment of this intermediate with hydrazine hydrate induces cyclization, generating the pyrazole-3,5-dicarboxylate core.
- Yields: This step generally affords good yields of 3(5)-aryl-1H-pyrazole-5(3)-carboxylates, often exceeding 70% under optimized conditions.
This methodology is consistent with protocols described by Wu et al. and others, demonstrating its robustness for pyrazole synthesis.
Regioselective Functionalization at the Pyrazole 1-Position
- Halogenation: Introduction of a halogen atom (e.g., bromine or chlorine) at the 4-position of the pyrazole ring is a prerequisite for subsequent cross-coupling.
- Base and Solvent Optimization: The regioselectivity of halogenation and subsequent substitution is influenced by the choice of base (Na2CO3, K2CO3, NaH) and solvent (DMF, acetonitrile). Na2CO3 in DMF provides the best regioselectivity for isomer formation.
Pd-Catalyzed Suzuki Cross-Coupling Reaction
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is the preferred catalyst.
- Base: Cs2CO3 or K3PO4 are commonly used bases.
- Solvents: Polar aprotic solvents such as dioxane/water mixtures or DMF/water are employed.
- Conditions: Microwave-assisted heating at around 100 °C for 16 hours enhances yield and reduces hydrolysis side-products.
- Outcome: This step installs the 4-methoxyphenyl substituent at the 1-position of the pyrazole ring via C–C bond formation.
- Yields: Optimized conditions yield the desired this compound in 73–97% yields, with microwave-assisted Suzuki coupling providing superior selectivity and efficiency.
Optimization Data from Research Findings
| Entry | Catalyst | Base | Solvent System | Heating Method | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Pd(PPh3)4 | K3PO4 | DMF/H2O | Conventional (100 °C, 16 h) | 53 | Hydrolyzed product formed |
| 2 | Pd(PPh3)4 | K3PO4 | DMF/H2O | Microwave (100 °C, 16 h) | 77 | Improved yield, hydrolysis still present |
| 3 | Pd(PPh3)4 | K3PO4 | Dioxane/H2O | Conventional | 51 | Mixture of desired and hydrolyzed product |
| 4 | Pd(PPh3)4 | K3PO4 | Dioxane/H2O | Microwave | 78 | Best yield, minimal hydrolysis |
| 5 | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH | Conventional | 16 | Low yield |
| 6 | Pd(PPh3)4 | Cs2CO3 | Dioxane/H2O | Microwave | 85-90 | High yield, preferred base |
| 7 | Pd(OAc)2 | Cs2CO3 | Dioxane/H2O | Microwave | 65 | Lower yield than Pd(PPh3)4 |
Table 1: Optimization of Pd-catalyzed Suzuki cross-coupling for pyrazole functionalization
Additional Considerations and Notes
- Transesterification: Post-synthesis, ethyl esters can be converted to methyl esters via transesterification using K2CO3 in refluxing methanol with high yields (92–96%).
- Sustainability: Recent research emphasizes the use of microwave-assisted heating and greener solvents to reduce reaction times and waste, aligning with sustainable chemistry goals.
- Catalytic Alternatives: While Pd-based catalysts dominate, ongoing research explores copper, ruthenium, and metal-free catalytic systems for heterocyclic synthesis, though these are less documented for this specific compound.
Summary of the Preparation Method
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Claisen condensation | 4-Methoxyacetophenone + diethyl oxalate, base | β-Ketoester intermediate | ~70-80 |
| Cyclocondensation | Hydrazine hydrate, reflux | Pyrazole-3,5-dicarboxylate core | Good |
| Halogenation | Halogen source, Na2CO3, DMF | Halogenated pyrazole intermediate | Regioselective |
| Suzuki cross-coupling | Pd(PPh3)4, Cs2CO3, dioxane/H2O, microwave | This compound | 73–97 |
| Optional transesterification | K2CO3, methanol, reflux | Methyl ester derivatives | 92–96 |
Q & A
Q. What analytical techniques are critical for confirming the molecular structure and purity of this compound?
The compound's structure is typically confirmed via elemental analysis (EA) , mass spectrometry (MS) , and NMR spectroscopy . For example, EA validates elemental composition by comparing calculated vs. experimental values (e.g., Anal. Calcd for C₃₆H₃₇ClN₄O₆: C, 65.8%; H, 5.68%; N, 8.53% vs. Found: C, 65.83%; H, 5.61%; N, 8.59%) . MS data (e.g., m/z 701 [M+H]⁺, 723 [M+Na]⁺) confirms molecular weight and fragmentation patterns . NMR (¹H/¹³C) identifies functional groups and substitution patterns.
Q. What are common synthetic challenges in preparing this pyrazole derivative?
Key challenges include:
- Steric hindrance during esterification or alkylation steps due to the bulky 4-methoxyphenyl group.
- Diastereomer formation during the introduction of the 2-oxoethyl substituent, requiring chromatographic separation (e.g., silica gel or HPLC) .
- Ensuring reaction selectivity to avoid over-alkylation of the pyrazole ring.
Q. How can researchers identify and mitigate impurities during synthesis?
Use HPLC-MS or TLC to monitor reaction progress. Common impurities include unreacted starting materials (e.g., residual pyrazole dicarboxylate) or hydrolysis byproducts (e.g., free carboxylic acids). Recrystallization in polar solvents (e.g., ethanol/water mixtures) improves purity .
Advanced Research Questions
Q. How should discrepancies between calculated and experimental elemental analysis data be interpreted?
Minor deviations (e.g., C: 65.8% vs. 65.83%, H: 5.68% vs. 5.61%) may arise from:
- Instrumental error (e.g., calibration drift in combustion analysis).
- Sample hygroscopicity , leading to absorbed moisture affecting hydrogen values.
- Incomplete combustion , particularly for nitrogen-rich compounds. Triplicate measurements and coupling with CHNS-O analyzers reduce uncertainty .
Q. What strategies optimize diastereomer isolation for structurally similar derivatives?
- Chiral chromatography (e.g., using amylose- or cellulose-based columns) resolves enantiomers.
- Crystallization-induced asymmetric transformation leverages differential solubility of diastereomers in specific solvents (e.g., ethyl acetate/hexane).
- NMR crystallography or X-ray diffraction confirms absolute configuration post-isolation .
Q. How can computational methods enhance reaction design for this compound?
- Density Functional Theory (DFT) predicts regioselectivity in pyrazole alkylation steps.
- Molecular docking evaluates potential bioactivity (e.g., enzyme inhibition) by modeling interactions with target proteins.
- Reaction pathway simulations (e.g., using Gaussian or ORCA) identify energy barriers for optimizing conditions (temperature, catalyst) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
